molecular formula C12H13N3O2 B106888 Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate CAS No. 15641-27-7

Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate

Cat. No.: B106888
CAS No.: 15641-27-7
M. Wt: 231.25 g/mol
InChI Key: VBGDKFQXGPPXFG-UHFFFAOYSA-N
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Description

Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate is a chemical compound with the molecular formula C12H13N3O2. It is an indole derivative, which means it contains the indole ring system, a structure commonly found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate typically involves the condensation of ethyl hydrazinecarboxylate with an indole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives .

Scientific Research Applications

Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

ethyl N-(1H-indol-3-ylmethylideneamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)15-14-8-9-7-13-11-6-4-3-5-10(9)11/h3-8,13H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGDKFQXGPPXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN=CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935439
Record name Ethyl hydrogen [(1H-indol-3-yl)methylidene]carbonohydrazonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15641-27-7
Record name Ethyl hydrogen [(1H-indol-3-yl)methylidene]carbonohydrazonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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